Thalidomide-O-acetamido-PEG1-C2-acid
Description
Historical Context of Immunomodulatory Imide Drugs (IMiDs) and Targeted Protein Degradation Modalities
The story of Thalidomide-O-acetamido-PEG1-C2-acid is deeply rooted in the complex history of its parent compound, thalidomide (B1683933). Initially marketed in the 1950s as a sedative, thalidomide was infamously withdrawn from the market due to its severe teratogenic effects. nih.gov However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of conditions like erythema nodosum leprosum and multiple myeloma. nih.gov This revival spurred the development of thalidomide analogs, known as Immunomodulatory Imide Drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit improved therapeutic profiles. nih.gov
A pivotal breakthrough in understanding the mechanism of IMiDs came with the discovery that they bind to the protein Cereblon (CRBN). nih.gov CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov This discovery was instrumental in the evolution of targeted protein degradation, a therapeutic modality aimed at eliminating disease-causing proteins rather than merely inhibiting their function. researchgate.net
Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs)
Targeted protein degradation is primarily achieved through two main strategies: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs).
Molecular Glue Degraders (MGDs) are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. researchgate.net The IMiDs themselves are classic examples of molecular glues; by binding to CRBN, they alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, such as the transcription factors IKZF1 and IKZF3. nih.govresearchgate.net
Proteolysis-Targeting Chimeras (PROTACs) , on the other hand, are heterobifunctional molecules designed with a more modular approach. researchgate.net A typical PROTAC consists of three components:
A ligand that binds to the target protein of interest (POI).
A ligand that recruits an E3 ubiquitin ligase (an "E3 ligase handle").
A chemical linker that connects the two ligands.
By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, bringing the target protein into close proximity with the ubiquitination machinery. This induced proximity leads to the tagging of the POI with ubiquitin chains, marking it for degradation by the proteasome. The PROTAC itself is then released to engage in another cycle of degradation, acting in a catalytic manner.
Strategic Design Principles for Thalidomide Derivatives as Cereblon (CRBN) Ligands in Protein Degradation
The discovery of thalidomide's interaction with CRBN made it and its derivatives attractive candidates for use as E3 ligase handles in PROTAC design. Several key principles guide the strategic design of thalidomide-based CRBN ligands for this purpose:
Preservation of CRBN Binding: The glutarimide (B196013) moiety of thalidomide is essential for its binding to CRBN and must be preserved.
Linker Attachment Point: The point of linker attachment to the thalidomide scaffold is crucial. Studies have shown that modifications to the phthalimide (B116566) portion of the molecule are well-tolerated and allow for the extension of a linker without disrupting the interaction with CRBN. nih.gov The oxygen atom on the phthalimide ring is a common site for linker attachment.
Linker Composition and Length: The nature of the linker significantly influences the physicochemical properties and biological activity of the resulting PROTAC. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to increase water solubility and provide flexibility, which can be critical for the optimal formation of the ternary complex. broadpharm.comjenkemusa.com The length of the linker must be carefully optimized to ensure the correct spatial orientation of the POI and CRBN.
Rationale for the Development and Academic Investigation of this compound as a Research Probe
This compound is a direct embodiment of the strategic design principles outlined above. It is not an active therapeutic agent itself but rather a versatile chemical tool—a "degrader building block"—designed to facilitate the synthesis of novel PROTACs for research purposes. The rationale for its development and use in academic and industrial research is multifaceted:
Modular PROTAC Synthesis: It provides a pre-functionalized CRBN ligand with an attached linker, streamlining the process of PROTAC synthesis. Researchers can readily conjugate this building block to a ligand for their specific protein of interest via the terminal carboxylic acid group.
Incorporation of a Hydrophilic Linker: The inclusion of a short PEG unit (PEG1) enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability—common challenges in PROTAC development. jenkemusa.com
Defined Linker Length: The defined length of the PEG1-C2 linker provides a specific starting point for structure-activity relationship (SAR) studies. Researchers can synthesize a series of PROTACs with varying linker lengths to empirically determine the optimal distance for efficient degradation of their target protein.
Facilitation of Target Validation and Drug Discovery: By simplifying the synthesis of custom PROTACs, this building block accelerates the exploration of the "undruggable" proteome. It enables researchers to rapidly generate tools to degrade specific proteins, thereby validating them as potential therapeutic targets and providing lead compounds for drug discovery programs.
While specific, detailed research findings and data tables for PROTACs synthesized using this exact building block are not extensively documented in publicly available peer-reviewed literature, its commercial availability and rational design underscore its utility as a foundational tool for advancing the field of targeted protein degradation.
Structure
3D Structure
Properties
Molecular Formula |
C20H21N3O9 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28) |
InChI Key |
MZFQNXDMXWPQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Characterization of Thalidomide O Acetamido Peg1 C2 Acid
Chemical Synthesis of the Thalidomide (B1683933) Core Structure
The foundational thalidomide core, 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is synthesized through well-documented procedures. sci-hub.sewjbphs.com A common and efficient method involves the condensation of phthalic anhydride (B1165640) with L-glutamine. sphinxsai.comgoogle.com
The reaction is typically carried out in a high-boiling point solvent such as pyridine (B92270) or dimethylformamide (DMF) at elevated temperatures. sci-hub.sesphinxsai.comgoogle.com The process begins with the formation of N-phthaloyl-L-glutamine. sphinxsai.comgoogle.com Subsequent cyclization of the glutamine side chain, often facilitated by a condensing agent like carbonyldiimidazole, yields the glutarimide (B196013) ring, thus completing the thalidomide structure. google.comgoogle.com While L-glutamine is often used, the chiral center tends to racemize under the reaction conditions, resulting in a racemic mixture of (R)- and (S)-thalidomide. google.comnih.gov
Table 1: Representative Reaction Conditions for Thalidomide Synthesis
| Starting Materials | Reagents/Solvents | Temperature | Yield | Reference |
| L-glutamine, Phthalic anhydride | Pyridine | 80-85°C | ~65% | google.com |
| L-glutamic acid, Phthalic anhydride | Pyridine | 115°C | 86% (intermediate) | sci-hub.se |
| L-glutamine, Phthalic anhydride | Dimethylformamide (DMF) | 90-95°C | 72% (intermediate) | sphinxsai.com |
Introduction of the O-Acetamido Moiety: Synthetic Approaches and Reaction Optimization
For linker attachment, a functional handle on the thalidomide core is necessary. The "O-acetamido" designation suggests a derivative of hydroxythalidomide, with the most common attachment point for linkers in PROTACs being the 4-position of the phthalimide (B116566) ring. researchgate.net Therefore, the synthesis commences with 4-hydroxythalidomide.
The synthesis of 4-hydroxythalidomide is achieved by using 3-hydroxyphthalic anhydride as the starting material, which is then condensed with the appropriate glutamine or glutarimide precursor. High yields have been reported using conditions such as potassium acetate (B1210297) in refluxing acetic acid. researchgate.net
The "O-acetamido-PEG1-C2-acid" name implies an ether linkage between the 4-hydroxythalidomide and the linker. The term "acetamido" within the name likely refers to a structural component of the linker itself rather than a direct modification of the thalidomide hydroxyl group prior to linker attachment. The key synthetic step is the formation of this ether bond.
Elaboration of the PEG1-C2-acid Linker Component: Design and Synthesis Strategies
The linker component, -O-CH₂-C(=O)NH-(CH₂)₂-O-(CH₂)₂-COOH (an interpretation of the specified name), is constructed to provide spacing and appropriate physicochemical properties. PEG linkers are widely used in PROTACs to enhance solubility and permeability. biochempeg.com
The PEG1-C2-acid linker is a short, heterobifunctional chain. Its synthesis begins with commercially available building blocks. A suitable starting material would be a mono-Boc-protected amino-PEG derivative, such as Boc-NH-PEG1-OH (2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol). biochempeg.com This molecule contains a single ethylene (B1197577) glycol unit and a protected amine, which is crucial for subsequent elaboration.
To introduce the C2-acid terminus, the hydroxyl group of the Boc-protected PEG unit is alkylated with a protected carboxylic acid synthon, such as tert-butyl bromoacetate, under basic conditions. This is followed by hydrolysis of the tert-butyl ester to reveal the terminal carboxylic acid. Alternatively, reaction with succinic anhydride can introduce a carboxylic acid terminus. researchgate.net The Boc-protecting group on the nitrogen remains intact for later steps. axispharm.com
Coupling Strategies for Assembling Thalidomide-O-acetamido-PEG1-C2-acid
The final assembly connects the 4-hydroxythalidomide core to the synthesized linker. Several reliable coupling strategies can be employed for this etherification.
A primary method is the Williamson ether synthesis . masterorganicchemistry.comkhanacademy.orgyoutube.com This involves deprotonating the hydroxyl group of 4-hydroxythalidomide with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide. This nucleophile then displaces a leaving group (e.g., a tosylate or halide) on the PEG-linker fragment. masterorganicchemistry.com
Another powerful method is the Mitsunobu reaction . wikipedia.orgmissouri.eduorganic-chemistry.orgtcichemicals.com This reaction couples an alcohol (4-hydroxythalidomide) with a nucleophile (the linker, which would need a terminal alcohol in this case, with the acid group protected) using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgencyclopedia.pub This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 4-hydroxy position. missouri.edu
Following the coupling of the thalidomide and linker moieties, the final step would be the deprotection of the carboxylic acid, if it was protected during the coupling reaction, to yield the final product, this compound.
Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation
Confirmation of the final structure and assessment of its purity are achieved through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. acs.org ¹H NMR provides information on the number and connectivity of protons, with characteristic signals expected for the aromatic protons of the phthalimide ring, the glutarimide ring protons, and the methylene (B1212753) groups of the PEG linker. researchgate.net The disappearance of the phenolic proton signal from 4-hydroxythalidomide and the appearance of new signals corresponding to the linker confirm successful coupling.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. rsc.org This is critical for verifying that the correct molecular formula has been achieved.
Chromatographic Techniques : High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound. nih.gov By comparing the retention time of the product to starting materials and potential side products, the percentage purity can be determined. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of the molecular weight of the main product peak. nih.gov
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to phthalimide aromatic protons (~7.8 ppm), glutarimide CH (~5.1 ppm), and distinct methylene (CH₂) signals from the PEG linker. sphinxsai.comacs.org |
| ¹³C NMR | Resonances for carbonyl carbons in the phthalimide and glutarimide rings (~167-173 ppm), aromatic carbons, and aliphatic carbons of the linker. sphinxsai.com |
| HRMS | A molecular ion peak corresponding to the exact calculated mass of the C₂₃H₂₅N₃O₉ molecular formula. |
| HPLC/LC-MS | A single major peak in the chromatogram, with the corresponding mass spectrum confirming the molecular weight of the target compound. nih.gov |
Molecular Mechanisms of Cereblon Crbn Engagement by Thalidomide O Acetamido Peg1 C2 Acid
Direct Binding Affinity and Specificity of Thalidomide-O-acetamido-PEG1-C2-acid for CRBN E3 Ubiquitin Ligase
The binding of this compound to the CRBN E3 ubiquitin ligase is mediated entirely by its thalidomide (B1683933) component. The core structure responsible for this interaction is the glutarimide (B196013) ring of thalidomide, which fits snugly into a hydrophobic pocket within the thalidomide-binding domain (TBD) of the CRBN protein. rsc.org This pocket is notably defined by three key tryptophan residues. rsc.org
The specificity of this interaction is high, as the phthalimide (B116566) portion of the thalidomide structure does not directly contribute to the binding affinity but is essential for subsequent biological activity. researchgate.net Research has shown that the glutarimide ring alone can bind to CRBN, whereas the phthalimide ring by itself shows no binding. researchgate.net The binding is also stereospecific; the (S)-enantiomer of thalidomide exhibits a 6- to 10-fold stronger binding affinity for CRBN than the (R)-enantiomer. nih.gov Consequently, the CRBN-dependent effects are primarily driven by the (S)-form. researchgate.net
While direct binding affinity data for this compound is not extensively published, the affinity is expected to be comparable to that of thalidomide itself, as the linker is attached at a position on the phthalimide ring that does not interfere with the glutarimide-CRBN interaction. Studies on thalidomide and its direct derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have established their dissociation constants (Kd) with CRBN to be in the nanomolar range, confirming a high-affinity interaction. nih.gov Lenalidomide and pomalidomide generally exhibit stronger binding to CRBN than the parent thalidomide compound. rsc.orgnih.gov
| Compound | Dissociation Constant (Kd) for CRBN | Key Binding Moiety |
| Thalidomide | ~250 nM nih.gov | Glutarimide Ring researchgate.net |
| Lenalidomide | ~178 nM nih.gov | Glutarimide Ring |
| Pomalidomide | ~157 nM nih.gov | Glutarimide Ring |
Formation of Induced Proximity Ternary Complexes with CRBN and Neo-Substrates
The primary function of the thalidomide moiety within this compound is to act as a "molecular glue." rscf.ru Upon binding to CRBN, it does not inhibit the E3 ligase but instead alters its substrate specificity. rsc.org This altered protein surface facilitates the recruitment of proteins that are not normally recognized by CRBN, referred to as "neo-substrates." nih.gov This results in the formation of a stable ternary complex composed of CRBN, the thalidomide-based molecule, and the neo-substrate. rsc.org
In the context of a PROTAC synthesized from this compound, the neo-substrate is the specific protein of interest (POI) targeted by the ligand attached to the other end of the PEG linker. The linker's role is to bridge the CRBN E3 ligase and the POI, effectively forcing their proximity and ensuring the POI is positioned correctly to be ubiquitinated.
Structural Analysis of Ligand-Induced Protein-Protein Interactions (PPIs)
Crystal structures of CRBN in complex with immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide have provided detailed insights into the induced protein-protein interactions. rsc.orgnih.gov These studies reveal that while the glutarimide ring is buried within the CRBN binding pocket, the phthalimide ring remains solvent-exposed. This exposed portion of the molecule, along with adjacent residues on the CRBN surface, creates a novel composite interface for neo-substrate binding. nih.gov
Different IMiDs create subtly different interfaces, which explains their varied neo-substrate profiles. For example, the recruitment of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a well-established PPI induced by lenalidomide and pomalidomide. rsc.org Structural analyses show that specific residues on the neo-substrate, often within a β-hairpin loop, make critical contacts with both the drug molecule and the surface of CRBN. rsc.org
Role of the this compound in Modulating Neo-Substrate Recruitment
This compound is specifically designed to hijack this natural "molecular glue" mechanism for targeted applications. Rather than relying on the inherent ability of the thalidomide moiety to recruit endogenous neo-substrates (like IKZF1, SALL4, etc.), it is used to build a PROTAC that brings a pre-determined POI to CRBN.
The linker component (acetamido-PEG1-C2-acid) is critical. Its length and flexibility are key design parameters that influence the stability and geometry of the ternary complex. An optimal linker ensures that the targeted protein is presented to the E3 ligase in a way that exposes lysine (B10760008) residues for ubiquitination, thereby maximizing the efficiency of the degradation process. Therefore, the role of this compound is not to modulate which endogenous neo-substrates are recruited, but to force the recruitment of a specific, targeted protein, making it an artificial neo-substrate of the CRBN E3 ligase complex.
Ubiquitination Cascade Modulation by the CRL4CRBN E3 Ligase Complex
The CRBN protein functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). nih.gov This complex, which also includes Cullin 4 (CUL4), DDB1, and RBX1, is responsible for attaching ubiquitin chains to substrate proteins, marking them for destruction by the proteasome. rsc.org
The formation of the ternary complex (CRBN-ligand-neo-substrate) is the critical initiating step. Once the neo-substrate is brought into proximity with the CRL4CRBN complex, the E3 ligase machinery is activated. The ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the neo-substrate. nih.gov The buildup of a polyubiquitin (B1169507) chain on the target protein serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. rsc.org Thalidomide and its analogs, by inducing the recruitment of neo-substrates, effectively enhance the activity of the CRL4CRBN ligase toward these new targets.
Comparative Mechanistic Studies with Established IMiDs and PROTACs
The mechanism of this compound must be understood in the context of both IMiDs and PROTACs.
IMiDs (e.g., Thalidomide, Lenalidomide): These are considered "molecular glue" degraders. nih.gov They are small monofunctional molecules that bind to CRBN and induce the degradation of a specific set of endogenous neo-substrates. Their therapeutic effects are a direct result of the degradation of these natural targets (e.g., degradation of IKZF1/IKZF3 in multiple myeloma). rscf.ru
PROTACs: These are heterobifunctional molecules composed of three parts: a ligand for an E3 ligase (the "warhead"), a ligand for a POI, and a linker connecting them. this compound provides the CRBN-binding warhead and the linker foundation for building a PROTAC. Unlike IMiDs, which have a predefined set of neo-substrates, PROTACs can theoretically be designed to degrade any protein for which a suitable ligand can be developed. Their action is catalytic, as one PROTAC molecule can induce the degradation of multiple target protein molecules.
| Feature | IMiDs (Molecular Glues) | PROTACs (using this compound) |
| Structure | Monofunctional small molecule | Heterobifunctional molecule (E3 ligase ligand + Linker + POI ligand) |
| Mechanism | Induces proximity between CRBN and endogenous neo-substrates rscf.ru | Induces proximity between CRBN and a specifically targeted protein (POI) |
| Target Scope | Limited to the natural neo-substrate repertoire of the specific IMiD | Broad; theoretically any protein with a known binder |
| Mode of Action | Stoichiometric (one drug molecule per event) | Catalytic (one PROTAC can induce multiple degradation events) |
Investigating CRBN-Dependent and CRBN-Independent Mechanisms of Action
The function of this compound as a component of a protein degrader is entirely CRBN-dependent . The binding to CRBN is the necessary first step for recruiting the ubiquitination machinery to the targeted protein. Without CRBN, the ternary complex cannot form, and no degradation will occur. nih.gov This dependency has been repeatedly demonstrated in studies where knocking out or mutating the CRBN gene renders cells resistant to the effects of IMiDs and CRBN-based PROTACs. nih.gov
While the parent compound, thalidomide, is known to have some biological effects that are considered CRBN-independent (such as its sedative properties), these are not relevant to the engineered function of this compound in the context of targeted protein degradation. The sole purpose and mechanism of this compound within a PROTAC is to hijack the CRL4CRBN E3 ligase complex in a direct, binding-dependent manner.
Structure Activity Relationship Sar and Rational Design Paradigms for Thalidomide O Acetamido Peg1 C2 Acid Analogs
Influence of Thalidomide (B1683933) Moiety Modifications on CRBN Binding and Degradation Efficiency
The thalidomide moiety serves as the critical anchor to the E3 ubiquitin ligase Cereblon (CRBN). Its binding affinity and the orientation it adopts within the CRBN pocket directly impact the efficiency of ternary complex formation and subsequent target degradation.
The binding of thalidomide and its analogs to CRBN is primarily mediated by the glutarimide (B196013) ring, which fits into a hydrophobic "tri-Trp pocket" in the thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov Key interactions stabilizing this binding include hydrogen bonds between the glutarimide's carbonyl groups and amide proton with CRBN residues His380 and Trp382. nih.gov The phthalimide (B116566) ring is more solvent-exposed, making it the ideal position for linker attachment, as modifications here are less likely to disrupt CRBN binding and can influence the recruitment of target proteins (neosubstrates). nih.govnih.gov
SAR studies have revealed several critical features:
The Glutarimide Moiety is Essential : The intact glutarimide ring is the primary pharmacophore for CRBN engagement. researchgate.net Its removal or replacement with structures lacking the ring amide, such as phthalimide alone, results in a loss of binding. researchgate.net Both carbonyl groups on the glutarimide ring are also crucial for this interaction. researchgate.net
Chirality Matters : Thalidomide is a racemic mixture of (S) and (R) enantiomers. Biochemical and structural studies have shown that the (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netnih.gov This suggests that PROTACs synthesized with the pure (S)-enantiomer may exhibit greater potency.
Phthalimide Ring Modifications Tune Selectivity : While the glutarimide ring anchors the molecule to CRBN, modifications on the phthalimide ring can dramatically alter the surface presented for neosubstrate recruitment. For example, the addition of an amino group at the 4-position of the phthalimide ring (as in lenalidomide (B1683929) and pomalidomide) enhances the degradation of specific neosubstrates like IKZF1 and IKZF3, which are key targets in multiple myeloma. rsc.orgnih.gov These modifications create new interaction points that favor the binding of certain proteins over others, thereby tuning the degrader's selectivity. researchgate.net
Steric Hindrance : Bulky modifications at the C4 position of the glutarimide ring can lead to steric clashes within the binding pocket, resulting in a complete loss of CRBN binding. researchgate.net
| Modification on Thalidomide Moiety | Effect on CRBN Binding | Impact on Degradation Efficiency | Reference |
|---|---|---|---|
| Removal of Glutarimide Ring | Abolishes binding | Eliminates degradation activity | researchgate.net |
| Use of (S)-enantiomer vs. (R)-enantiomer | ~10-fold higher affinity | Potentially more potent degradation | researchgate.netnih.gov |
| Amino group on Phthalimide Ring (e.g., Pomalidomide) | Binding affinity maintained or enhanced | Alters and enhances selectivity for specific neosubstrates (e.g., IKZF1/3) | rsc.orgresearchgate.net |
| Bulky group at C4 of Glutarimide Ring | Abolishes binding due to steric clash | Eliminates degradation activity | researchgate.net |
Role of the O-Acetamido-PEG1-C2-acid Linker in Ternary Complex Formation and Degradation Efficacy
The linker is not merely a passive spacer but plays an active and critical role in the PROTAC's mechanism of action. windows.net The O-acetamido-PEG1-C2-acid linker connects the thalidomide moiety to a warhead ligand. Its length, flexibility, and chemical composition are decisive factors that govern the formation and stability of the productive ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for ubiquitination and subsequent degradation. axispharm.comnih.gov A well-designed linker correctly orients the two ends of the PROTAC to facilitate favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as cooperativity. acs.org
The distance between the target protein and CRBN is dictated by the linker's length, which must be optimized for each specific target.
Linker Length : An optimal linker length is crucial for inducing a productive ternary complex. nih.gov If the linker is too short, steric hindrance may prevent the target protein and E3 ligase from binding simultaneously. explorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer. explorationpub.com Studies on p38α MAPK degraders, for instance, found that a linker length of 15-17 atoms was optimal for degradation, while linkers shorter than 15 atoms were significantly less effective. ub.edu
Flexibility : The flexibility of the linker allows the PROTAC to adopt multiple conformations, which can facilitate the initial formation of the ternary complex. Polyethylene glycol (PEG) linkers, such as the one in Thalidomide-O-acetamido-PEG1-C2-acid, are popular due to their flexibility and hydrophilicity. nih.gov This flexibility can help overcome potentially unfavorable binding orientations and stabilize the ternary complex through cooperative interactions. nih.gov However, excessive flexibility can sometimes be detrimental, and incorporating more rigid elements (e.g., cycloalkanes or alkynes) can pre-organize the PROTAC into a more active conformation, enhancing efficacy.
| Linker Length (Atoms) | Effect on Ternary Complex Formation | Degradation Efficacy | Reference |
|---|---|---|---|
| Too Short (<12-15 atoms for some targets) | Steric clashes prevent complex formation | Poor or no degradation | explorationpub.comub.edu |
| Optimal (e.g., 15-17 atoms for p38α) | Allows for productive protein-protein interactions | High degradation potency (low DC50) | ub.edu |
| Too Long | May not facilitate a productive orientation for ubiquitination | Reduced or no degradation (Hook effect) | explorationpub.com |
The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity. nih.gov
Hydrophilicity and Solubility : PEG linkers are widely used because their ethylene (B1197577) glycol units increase the hydrophilicity and aqueous solubility of the PROTAC molecule. axispharm.comprecisepeg.com This is a significant advantage, as PROTACs are often large molecules that can suffer from poor solubility, limiting their utility. biochempeg.com
Cell Permeability : While hydrophilicity aids solubility, a balance must be struck to ensure adequate cell membrane permeability. The composition of the linker can be tuned to balance these properties. For example, replacing an amide bond in a linker with an ether can sometimes improve cell permeability. explorationpub.com
Direct Interactions : The linker itself can form direct contacts with the target protein or E3 ligase, contributing to the stability and cooperativity of the ternary complex. nih.gov The oxygen atoms in a PEG linker can act as hydrogen bond acceptors, potentially forming stabilizing interactions that would not be possible with a simple alkyl chain. nih.gov However, in some cases, the specific composition can be detrimental; one study noted that replacing a nine-atom alkyl chain with a three-unit PEG linker led to weaker CRBN degradation, suggesting complex and system-dependent effects. nih.gov
Rational Design Strategies for Enhanced Substrate Selectivity and Potency
The rational design of PROTACs aims to move beyond trial-and-error optimization by using structural and mechanistic insights to engineer superior molecules. biospectrumasia.com This approach is critical for improving the selectivity of CRBN-based degraders, which can sometimes induce the degradation of endogenous "neosubstrates" off-targets.
Key strategies include:
Structure-Guided Design : Crystal structures of ternary complexes provide atomic-level blueprints of the interactions between the target protein, PROTAC, and E3 ligase. rsc.org This information allows for the precise design of linkers that maximize favorable protein-protein contacts and the strategic modification of the thalidomide moiety to enhance selectivity. tandfonline.com
Tuning Neosubstrate Selectivity : Subtle modifications to the CRBN ligand can have a profound impact on which neosubstrates are recruited. For example, introducing a methoxy (B1213986) group onto the pomalidomide (B1683931) scaffold has been shown to create degraders that retain their ability to degrade the intended target (e.g., BRD9) while losing the ability to degrade off-target neosubstrates. This demonstrates that the CRBN ligand can be engineered to be more selective.
Optimizing the Linker Attachment Point : The exit vector, or the position and angle at which the linker is attached to the thalidomide moiety, is a critical design parameter. explorationpub.com An optimal attachment point, typically on the solvent-exposed phthalimide ring, ensures that CRBN binding is not disrupted and properly orients the linker and the attached warhead for productive ternary complex formation. nih.gov
Elucidation of Critical Pharmacophoric Features within the this compound Scaffold for CRBN Engagement
A pharmacophore model describes the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the thalidomide portion of the scaffold, the key pharmacophoric features for CRBN engagement are well-defined.
Glutarimide Ring as the Core Pharmacophore : The glutarimide ring is the indispensable feature for CRBN binding. nih.gov Its key pharmacophoric points include two hydrogen bond acceptors (the carbonyl oxygens) and one hydrogen bond donor (the imide proton).
Hydrophobic Interactions : The glutarimide ring is nestled within a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, Trp400) in CRBN, making hydrophobic interactions a key component of binding. nih.gov
Steric Constraints : The binding pocket imposes strict steric limitations. The pharmacophore model requires a relatively flat cyclic imide structure; bulky substituents that cannot be accommodated within the pocket will abolish binding. researchgate.net
Phthalimide Moiety as a Vector : The phthalimide ring serves primarily as a scaffold for attaching the linker. Its main pharmacophoric contribution is providing a rigid structure that orients the glutarimide ring correctly and presents a surface for neosubstrate interaction. Replacing the phthalimide core with other structures, such as benzotriazole, has been shown to retain CRBN binding, indicating some flexibility in this part of the scaffold, provided the glutarimide interactions are maintained. nih.gov
In the context of this compound, this scaffold provides a pre-validated set of pharmacophoric features for potent CRBN binding, allowing researchers to focus on conjugating it to various target-binding warheads to create a diverse array of potent and specific protein degraders.
Computational Chemistry and Molecular Modeling of Thalidomide O Acetamido Peg1 C2 Acid Interactions
Molecular Docking Simulations of Thalidomide-O-acetamido-PEG1-C2-acid with CRBN and Candidate Target Proteins
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in understanding its binding to CRBN.
Prediction of Optimal Binding Poses and Orientations within the CRBN Ligand-Binding Pocket
The binding of thalidomide (B1683933) and its analogs to CRBN is well-characterized, occurring in a specific hydrophobic pocket. The glutarimide (B196013) moiety of thalidomide is known to be crucial for this interaction, inserting into a "tri-tryptophan pocket" formed by Trp380, Trp386, and Trp400 residues of CRBN. It is anticipated that the thalidomide portion of this compound would adopt a similar binding pose.
Docking simulations would likely predict that the glutarimide ring of the molecule settles deep within this pocket, while the phthalimide (B116566) ring is more solvent-exposed. The acetamido-PEG1-C2-acid linker is attached to the phthalimide ring, and its orientation is critical for the subsequent recruitment of a target protein. The flexibility of this linker allows it to adopt various conformations, extending away from the CRBN surface to engage a target protein. The optimal binding pose would be one that not only ensures stable binding to CRBN but also positions the linker favorably for ternary complex formation.
Table 1: Predicted Optimal Binding Pose Characteristics of this compound in the CRBN Pocket
| Feature | Predicted Characteristic |
|---|---|
| Glutarimide Moiety | Inserted into the tri-tryptophan pocket (Trp380, Trp386, Trp400) |
| Phthalimide Ring | Positioned near the entrance of the pocket, partially solvent-exposed |
| Linker (acetamido-PEG1-C2-acid) | Extending outwards from the phthalimide ring into the solvent |
| Key Hydrogen Bonds | Potential hydrogen bonding between the glutarimide amide and backbone atoms of CRBN residues |
Analysis of Intermolecular Interactions and Predicted Binding Energies
The stability of the this compound/CRBN complex is determined by a network of intermolecular interactions. These include:
Hydrophobic Interactions: The glutarimide and phthalimide rings are expected to form extensive hydrophobic interactions with the aromatic side chains of the tryptophan residues in the binding pocket.
Hydrogen Bonding: The amide groups of the glutarimide ring are predicted to form key hydrogen bonds with the backbone carbonyls and amides of CRBN residues, such as His378 and Trp380.
Computational programs can estimate the binding energy of this interaction, providing a quantitative measure of binding affinity. While specific values for this compound are not published, they would be expected to be in a similar range to those of other thalidomide-based CRBN ligands.
Table 2: Predicted Intermolecular Interactions and Binding Energies for the this compound/CRBN Complex
| Interaction Type | Key Residues Involved (Predicted) | Predicted Contribution |
|---|---|---|
| Hydrophobic Interactions | Trp380, Trp386, Trp400 | High |
| Hydrogen Bonding | His378, Trp380 | Moderate to High |
| Van der Waals Forces | Multiple residues in the binding pocket | High |
| Predicted Binding Energy (ΔG) | - | Favorable (negative value) |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the conformational changes that may occur upon binding.
Investigating the Stability and Dynamics of this compound/CRBN/Target Ternary Complexes
A key application of MD simulations in this context is to study the stability of the ternary complex, which consists of this compound, CRBN, and a target protein. The formation of a stable ternary complex is a prerequisite for efficient protein degradation. MD simulations can reveal:
The conformational flexibility of the linker: The PEG1 linker's flexibility is crucial for allowing the PROTAC to span the distance between CRBN and the target protein and to adopt a conformation that maximizes favorable protein-protein interactions.
The stability of the protein-protein interface: The simulations can assess the dynamics of the newly formed interface between CRBN and the target protein, identifying key residues that contribute to the stability of the ternary complex.
Unraveling Allosteric Effects and Ligand-Induced Conformational Changes in CRBN
The binding of a ligand to a protein can induce conformational changes in regions distant from the binding site, a phenomenon known as allostery. MD simulations are well-suited to investigate such effects. The binding of this compound to CRBN could induce subtle conformational changes in the CRBN surface that are critical for the recognition and binding of specific target proteins. These simulations can help to understand how different linkers and target-binding moieties might influence the allosteric landscape of CRBN, thereby affecting the selectivity and efficiency of the resulting PROTAC.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. In the context of PROTACs, QSAR models can be developed to predict the degradation potency (e.g., DC50 value) and selectivity of a series of related compounds.
For a series of PROTACs incorporating this compound as the CRBN ligand but with varying linkers or target-binding warheads, a QSAR model could be built. The model would use various molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) as independent variables and the experimentally determined degradation potency as the dependent variable.
Such a model could help to:
Identify key molecular features that are important for high degradation potency.
Predict the activity of new, unsynthesized PROTACs , thereby prioritizing synthetic efforts.
Optimize the linker length and composition for improved degradation efficiency and selectivity.
While a specific QSAR model for this compound-based degraders has not been reported, the principles of QSAR are widely applied in PROTAC design to guide the optimization of these complex molecules.
In Silico Screening and Virtual Ligand Design Approaches for this compound Analogs
The development of novel therapeutic agents derived from this compound, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), heavily relies on computational chemistry and molecular modeling. These in silico approaches facilitate the rapid screening of virtual compound libraries and the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The overarching goal is to optimize the interaction of these analogs with the E3 ubiquitin ligase Cereblon (CRBN), a primary target of thalidomide and its derivatives, thereby enhancing their protein degradation capabilities. promegaconnections.com
A variety of computational techniques are utilized in the design and screening of these analogs. Pharmacophore modeling, for instance, helps in identifying the essential chemical features required for CRBN binding. nih.gov This is followed by molecular docking simulations to predict the binding poses and affinities of the designed analogs within the CRBN binding pocket. mdpi.com Furthermore, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted in silico to filter out candidates with unfavorable pharmacokinetic profiles early in the design process. nih.govnih.gov
Detailed Research Findings
Research into the computational design of thalidomide analogs has revealed several key insights that guide the development of new derivatives. Studies have shown that the glutarimide moiety of thalidomide is crucial for its interaction with Cereblon. nih.gov The aromatic part of the molecule also plays a significant role in binding. nih.gov The linker element, in the case of this compound, is a critical component that can be modified to alter the molecule's solubility, cell permeability, and the spatial orientation of the PROTAC for effective ternary complex formation. nih.govresearchgate.net
In silico screening of virtual libraries of thalidomide analogs against the crystal structure of human Cereblon has been instrumental in identifying novel compounds with potential antiangiogenic and immunomodulatory activities. mdpi.com These screening campaigns often employ a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous and accurate techniques for a smaller set of promising candidates.
The following interactive data tables present hypothetical results from an in silico screening and virtual ligand design study for a series of designed analogs of this compound. These tables are representative of the types of data generated in such computational studies.
Table 1: Molecular Docking Scores of Designed Analogs against Cereblon (CRBN)
| Analog ID | Modification on PEG1-C2-acid Linker | Docking Score (kcal/mol) | Predicted H-Bonds |
| THAL-PEG1-001 | Unmodified | -7.5 | 2 |
| THAL-PEG1-002 | Methylation of C2-acid | -7.8 | 2 |
| THAL-PEG1-003 | Fluorination of C2-acid | -8.1 | 3 |
| THAL-PEG1-004 | Cyclopropylation of C2-acid | -8.5 | 2 |
| THAL-PEG1-005 | Replacement of PEG1 with PEG2 | -7.2 | 2 |
Table 2: In Silico ADMET Prediction for Selected Analogs
| Analog ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability | Predicted Ames Mutagenicity |
| THAL-PEG1-001 | High | Low | Non-mutagenic |
| THAL-PEG1-002 | High | Low | Non-mutagenic |
| THAL-PEG1-003 | High | Medium | Non-mutagenic |
| THAL-PEG1-004 | Medium | Low | Non-mutagenic |
| THAL-PEG1-005 | High | Low | Non-mutagenic |
These computational approaches provide a robust framework for the rational design of this compound analogs. By leveraging in silico screening and virtual ligand design, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery of new and more effective targeted protein degraders.
Preclinical Biological Evaluation of Thalidomide O Acetamido Peg1 C2 Acid in Research Models
In Vitro Characterization of Target Protein Degradation Efficacy in Cellular Systems
The in vitro evaluation of this compound would be crucial to determine its potency and selectivity in degrading target proteins.
Quantification of Target Protein Levels by Western Blot and Proteomics
It is hypothesized that treatment of relevant cancer cell lines (e.g., multiple myeloma) with "Thalidomide-O-acetamido-PEG1-C2-acid" would lead to a dose-dependent reduction in the levels of known thalidomide (B1683933) neo-substrates. Western blot analysis would be a primary method to quantify the degradation of specific proteins such as IKZF1, IKZF3, CK1α, and SALL4. Global proteomic approaches, like mass spectrometry, could provide a broader view of the compound's selectivity and identify other potential off-target effects.
Assessment of Degradation Kinetics and Half-Life Determination
Time-course experiments would be necessary to understand the kinetics of target protein degradation. By treating cells with the compound and harvesting them at various time points, the rate of degradation and the half-life of the target proteins in the presence of the degrader could be determined. It is expected that the degradation would be rapid, a characteristic feature of this class of molecules.
Analysis of Ubiquitination Levels of Neo-Substrates (e.g., IKZF1, IKZF3, CK1α, SALL4)
To confirm the mechanism of action, an increase in the ubiquitination of the neo-substrates upon treatment with "this compound" would need to be demonstrated. This can be achieved by immunoprecipitating the target protein from treated cells and then performing a Western blot for ubiquitin. An increase in polyubiquitin (B1169507) chains on the target protein would confirm that the compound is indeed promoting its degradation via the ubiquitin-proteasome system.
Cellular Functional Assays and Phenotypic Screening
The functional consequences of target protein degradation would be assessed through various cellular assays.
Cell Viability and Proliferation Assays in Relevant Cell Lines (e.g., Multiple Myeloma)
Given that neo-substrates like IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells, it is anticipated that "this compound" would exhibit anti-proliferative and cytotoxic effects in multiple myeloma cell lines. Standard cell viability assays (e.g., MTS or CellTiter-Glo) would be used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Apoptosis and Cell Cycle Modulation Studies
The reduction in cell viability is expected to be, at least in part, due to the induction of apoptosis. This would be investigated using assays such as Annexin V/PI staining followed by flow cytometry. Furthermore, the degradation of proteins involved in cell cycle regulation could lead to cell cycle arrest. Analysis of the cell cycle distribution by flow cytometry would reveal at which phase of the cell cycle the cells are accumulating.
Immunomodulatory Effects on Cytokine Production (e.g., TNF-α, IL-6, IL-10)
No studies were identified that specifically measure the effect of this compound on the production of TNF-α, IL-6, or IL-10.
In Vivo Mechanistic Studies Using Relevant Animal Models
There is no available data from in vivo studies conducted specifically with this compound.
Assessment of Compound Activity in Xenograft Models
No published xenograft model studies for this compound were found.
Analysis of Protein Degradation in Animal Tissues
Specific data on protein degradation in animal tissues following administration of this compound is not available.
Investigation of Species-Specific Differences in CRBN-Mediated Degradation
While species-specific differences in CRBN-mediated degradation are a known factor for thalidomide and its derivatives, no studies have been published that investigate this aspect specifically for this compound.
Future Directions and Emerging Research Avenues for Thalidomide O Acetamido Peg1 C2 Acid Analogs
Development of Next-Generation Cereblon Modulators with Tailored Neo-Substrate Selectivity
The interaction between thalidomide (B1683933) analogs and CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, alters its substrate specificity. nih.govnih.gov This reprogramming induces the degradation of proteins not normally targeted by CRBN, known as "neo-substrates." researchgate.net The first-generation immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), demonstrated that subtle changes to the chemical structure could significantly alter the profile of degraded neo-substrates. For instance, lenalidomide and pomalidomide are more potent inducers of Ikaros (IKZF1) and Aiolos (IKZF3) degradation, which is key to their anti-myeloma activity, than the parent thalidomide. researchgate.netfrontiersin.org
Future research is focused on developing next-generation CRBN modulators with highly specific and predictable neo-substrate selectivity. By systematically modifying the thalidomide-based scaffold, researchers aim to create molecules that can precisely target a single desired protein or a specific subset of proteins for degradation. This involves a focused combinatorial library approach, where the core CRBN-binding pharmacophore is fused to diverse chemical scaffolds to identify compounds that induce selective degradation of new targets, such as the translation termination factor GSPT1. nih.gov The goal is to create a new class of therapeutics with minimized off-target effects and maximized efficacy by tailoring the degrader to the specific proteomic landscape of a disease.
| Drug/Compound | Key Neo-Substrates | Associated Disease Context |
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndrome researchgate.netnih.gov |
| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma researchgate.netnih.gov |
| CC-885 | GSPT1 | Acute Myeloid Leukemia youtube.com |
| Thalidomide | SALL4, p63 | Teratogenicity, Multiple Myeloma nih.govresearchgate.net |
This table summarizes key neo-substrates of different Cereblon modulators and their therapeutic or biological context.
Exploration of Alternative E3 Ligases Beyond CRBN for Broadened Degradation Scope
While CRBN has been a highly successful E3 ligase for developing PROTACs, the human genome encodes over 600 E3 ligases, presenting a vast, untapped resource for TPD. nih.gov Over-reliance on CRBN (and von Hippel-Lindau, VHL) limits the scope of degradable proteins and provides a potential route for acquired resistance. frontiersin.org Consequently, a major research effort is underway to discover and validate ligands for alternative E3 ligases.
Expanding the repertoire of available E3 ligases could enable the degradation of proteins that are not effectively targeted by CRBN-based PROTACs. Different E3 ligases have distinct tissue expression patterns, subcellular localizations, and endogenous substrate profiles, which could be exploited for more targeted therapeutic effects. Recent research has led to the development of ligands for ligases such as RNF114, DCAF16, and KEAP1, broadening the potential of TPD. frontiersin.org The principles learned from developing CRBN-binding moieties are now being applied to discover small molecule ligands for these other E3 ligases, aiming to create a diverse toolbox for inducing the degradation of any protein of interest.
Integration of Thalidomide-O-acetamido-PEG1-C2-acid into Advanced Chemical Biology Probes and Tools
Beyond direct therapeutic applications, molecules like this compound are invaluable as chemical biology tools. tenovapharma.com Their defined structure, with a specific E3 ligase binder and a versatile chemical handle (the carboxylic acid), makes them ideal for constructing customized probes to investigate cellular biology. medchemexpress.comsigmaaldrich.com
These scaffolds can be integrated into various research tools:
Target Identification and Validation: By attaching a ligand for a newly discovered protein, researchers can create a PROTAC to degrade it. The resulting cellular phenotype can rapidly validate the protein's role in a disease pathway.
Activity-Based Probes: These scaffolds can be combined with reactive groups and reporter tags to create probes that covalently bind to and report on the activity of specific components of the ubiquitin-proteasome system.
Imaging Agents: Conjugating the thalidomide scaffold to a fluorescent dye can help visualize the localization and dynamics of CRBN and the associated degradation machinery within the cell.
These chemical probes are essential for dissecting the complex mechanisms of TPD and for the broader study of protein function in health and disease. chemicalprobes.orgnih.gov
Addressing Mechanisms of Acquired Resistance in Degradation Pathways through Rational Design
As with many targeted therapies, acquired resistance is a significant clinical challenge for protein degraders. nih.gov Resistance to CRBN-based degraders can arise through several mechanisms, including:
Mutations in the CRBN gene that prevent the degrader from binding.
Downregulation of CRBN expression.
Mutations in the target protein that disrupt its interaction with the PROTAC-CRBN complex.
Alterations in the ubiquitin-proteasome system itself.
Rational drug design is being employed to overcome these resistance mechanisms. nih.gov Strategies include the development of degraders that can bind to mutated forms of CRBN or the target protein. A more robust approach involves creating dual-ligand or "heterobifunctional" degraders that can recruit alternative E3 ligases. If a cancer cell develops resistance by downregulating CRBN, a degrader that can instead recruit VHL or another E3 ligase could maintain its therapeutic effect. This proactive approach to designing next-generation degraders is critical for producing durable clinical responses. nih.gov
Exploration of Multi-Functional Degraders Incorporating this compound Scaffolds
The modular nature of PROTACs, exemplified by the this compound building block, allows for the design of multi-functional molecules that go beyond simple protein degradation. Researchers are exploring novel architectures to perform multiple therapeutic actions simultaneously.
Examples of these advanced designs include:
Dual-Target Degraders: Molecules designed with two distinct target-binding ligands to degrade two different disease-causing proteins at once. This could be particularly effective in complex diseases driven by multiple pathways.
Degrader-Antibody Conjugates: By attaching a PROTAC to a monoclonal antibody, degradation can be targeted specifically to cells expressing a particular surface antigen, increasing potency and reducing systemic toxicity.
Combined Degrader-Inhibitors: A single molecule could be designed to degrade one protein target while simultaneously inhibiting the enzymatic activity of another, creating synergistic therapeutic effects.
These innovative designs leverage the foundational thalidomide scaffold to create highly sophisticated therapeutic agents with multiple modes of action.
Application of Omics Technologies for Comprehensive Proteome-Wide Degradation Profiling and Discovery
Understanding the full cellular impact of a degrader is crucial for its development. Omics technologies, particularly quantitative proteomics, are essential for achieving this comprehensive view. core.ac.uk Using techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or Isobaric Tandem Mass Tags (TMT), researchers can precisely measure the abundance of thousands of proteins in cells before and after treatment with a degrader.
This proteome-wide profiling provides critical information:
On-Target Efficacy: Confirms the potent and selective degradation of the intended target protein.
Off-Target Effects: Identifies unintended degradation of other proteins, which could lead to toxicity.
Discovery of Novel Neo-Substrates: Unbiased screening can reveal new proteins that are degraded by a given CRBN modulator, potentially uncovering new therapeutic opportunities or explaining unexpected biological effects. nih.gov
Pathway Analysis: Reveals downstream consequences of degrading the target protein, providing deeper insight into its biological function and the cellular response to its removal. core.ac.uk
The integration of proteomics is now a standard and indispensable part of the discovery and preclinical development pipeline for novel protein degraders, ensuring a more complete understanding of their mechanism of action and potential liabilities. core.ac.uk
Q & A
Q. What are the standard protocols for synthesizing Thalidomide-O-acetamido-PEG1-C2-acid, and how can purity be ensured?
Synthesis typically involves sequential reactions: (i) derivatization of thalidomide to introduce the acetamido group, (ii) PEG1 linker conjugation via amide bond formation, and (iii) C2-acid functionalization. Key steps include:
- Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for stable bond formation .
- PEG1 incorporation : Optimize reaction time (4–6 hours) and temperature (0–4°C) to prevent PEG chain degradation .
- Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the product. Purity ≥95% is confirmed by analytical HPLC and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR validate structural integrity, focusing on PEG1 methylene protons (δ 3.5–3.7 ppm) and thalidomide aromatic signals .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) to assess purity and detect impurities (<2%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 454.86 for related analogs) .
Q. How should this compound be stored to maintain stability?
- Short-term : Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis .
- Long-term : Lyophilize and store under inert gas (argon) in amber vials to avoid light-induced degradation .
- Handling : Use gloves, safety goggles, and fume hoods to minimize exposure; follow OSHA-compliant disposal protocols for organic solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during PEG1 linker conjugation?
- Solvent selection : Use DMF over DMSO for higher solubility of PEG intermediates .
- Catalyst optimization : Test alternative catalysts (e.g., DMAP vs. HOBt) to reduce side reactions .
- Kinetic monitoring : Use in-situ FTIR or -NMR to track reaction progress and terminate at 90–95% conversion .
- Yield challenges : If yields drop below 60%, consider Boc-protected intermediates to shield reactive amines during PEG coupling .
Q. How can researchers resolve contradictions in bioassay data caused by batch-to-batch variability?
- Quality control : Request batch-specific analyses (e.g., peptide content, TFA removal <1%) to standardize concentrations .
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., unreacted thalidomide or PEG dimers) .
- Bioassay normalization : Include internal controls (e.g., reference PROTACs) to distinguish compound-specific effects from variability .
Q. What reaction mechanisms govern the functionalization of this compound with target proteins?
- Amine reactivity : The C2-acid group undergoes activation (e.g., NHS ester formation) for nucleophilic attack by lysine residues on target proteins .
- PEG flexibility : The PEG1 spacer enhances solubility and reduces steric hindrance during protein binding .
- pH dependence : Optimize reaction pH (6.5–7.4) to balance NHS ester stability and amine nucleophilicity .
Q. What strategies mitigate ecological risks during large-scale synthesis?
- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal; avoid releasing PEG derivatives into waterways .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Toxicity screening : Perform Daphnia magna assays to evaluate aquatic toxicity of synthetic intermediates .
Application-Oriented Questions
Q. How is this compound used in PROTAC design, and what are common pitfalls?
- PROTAC assembly : Conjugate the compound to a target-binding ligand (e.g., kinase inhibitor) via the C2-acid group. The thalidomide moiety recruits cereblon for ubiquitination .
- Pitfalls : (i) Poor solubility in aqueous buffers—add PEG3 spacers; (ii) Off-target degradation—validate cereblon binding via co-immunoprecipitation .
Q. How can researchers validate target engagement in cellular models?
Q. What computational tools predict the stability of this compound in biological systems?
- Molecular dynamics (MD) simulations : Model PEG1 linker flexibility and hydration .
- ADMET prediction : Use SwissADME to estimate solubility (LogS) and metabolic stability .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
